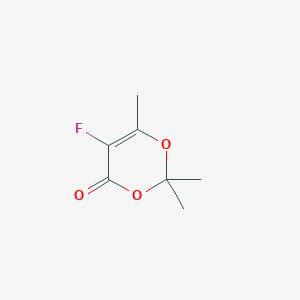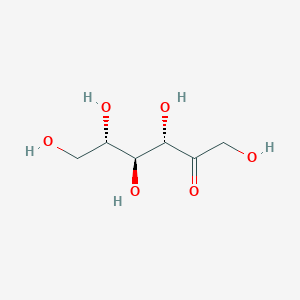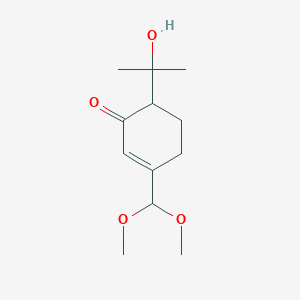
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-, also known as DMHIO, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is not fully understood. However, it is believed that 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its ability to inhibit the production of inflammatory mediators. This makes it a useful tool for studying the mechanisms of inflammation and the development of new anti-inflammatory drugs. However, one of the limitations of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its potential toxicity, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-. One of the main directions is the development of new drugs based on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- for the treatment of pain and inflammation. Another direction is the investigation of the potential use of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in the treatment of oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- and its potential toxicity.
Synthesemethoden
The synthesis of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- can be achieved through several methods. One of the most common methods involves the reaction of 2-cyclohexen-1-one with formaldehyde and isopropyl alcohol in the presence of a catalyst. Another method involves the reaction of 2-cyclohexen-1-one with dimethyl sulfate and sodium hydroxide, followed by the reaction with formaldehyde and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various properties that make it useful in scientific research. One of the main applications of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is in the field of medicinal chemistry. 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
144918-16-1 |
|---|---|
Produktname |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O4/c1-12(2,14)9-6-5-8(7-10(9)13)11(15-3)16-4/h7,9,11,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
JHHDVOQJGNFLRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Kanonische SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Synonyme |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



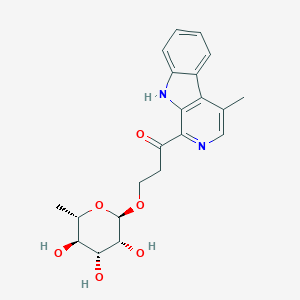
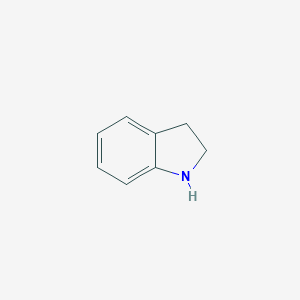
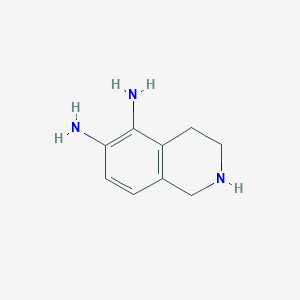
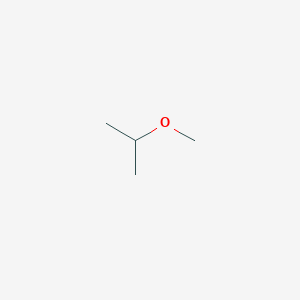

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
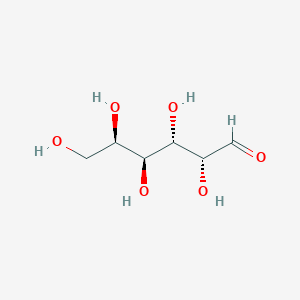
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
